molecular formula C19H18N4O3 B11009971 N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11009971
M. Wt: 350.4 g/mol
InChI Key: XPLSRYGCFJJEGB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Indole Synthesis: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the indole derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indole ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.

    Reduction: Reduction of the carboxamide group results in the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the indole structure can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to the presence of both benzimidazole and indole moieties, which provide a unique combination of chemical properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

XPLSRYGCFJJEGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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